molecular formula C9H10O4 B2822209 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 1520859-18-0

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No.: B2822209
CAS No.: 1520859-18-0
M. Wt: 182.175
InChI Key: NHBSLGKKZKVOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofurans. It is characterized by a benzofuran ring system with a carboxylic acid group at the 3-position and a hydroxy group at the 4-position. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid can be achieved through several steps:

    Starting Material: The synthesis begins with resorcinol and potassium hydroxide in a methanol solution.

    Hydrogenation: The mixture is subjected to hydrogenation in the presence of an active nickel catalyst to form potassium 3-ketocyclohex-1-enolate.

    Cyclization: The resulting compound is then cyclized with ethyl bromopyruvate under alkaline conditions.

    Acidification: Finally, the product is acidified to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
  • 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-methanol
  • 4,5,6,7-Tetrahydro-4-oxobenzofuran-3-carboxylic acid

Uniqueness

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h4,6,10H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBSLGKKZKVOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.